2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole
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Overview
Description
2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features multiple aromatic rings and imidazole groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxyphenyl derivatives and imidazole derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki-Miyaura coupling . The reaction conditions usually involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce nitro or halogen groups into the aromatic rings.
Scientific Research Applications
2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: In the materials science industry, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share structural similarities with the imidazole rings and exhibit a range of biological activities.
Benzodithiophene derivatives: These compounds have similar aromatic ring structures and are used in materials science for their electronic properties.
Benzotriazinyl radicals: These compounds have similar heterocyclic structures and are studied for their magnetic properties.
Uniqueness
What sets 2-(4-methoxyphenyl)-4-{7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzo[b,d]thiophen-3-yl}-5-phenyl-1H-imidazole apart is its combination of multiple aromatic rings and imidazole groups, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C44H32N4O2S |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[7-[2-(4-methoxyphenyl)-4-phenyl-1H-imidazol-5-yl]dibenzothiophen-3-yl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C44H32N4O2S/c1-49-33-19-13-29(14-20-33)43-45-39(27-9-5-3-6-10-27)41(47-43)31-17-23-35-36-24-18-32(26-38(36)51-37(35)25-31)42-40(28-11-7-4-8-12-28)46-44(48-42)30-15-21-34(50-2)22-16-30/h3-26H,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
RXNPLHXWGBRRAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=C(S5)C=C(C=C6)C7=C(N=C(N7)C8=CC=C(C=C8)OC)C9=CC=CC=C9 |
Origin of Product |
United States |
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